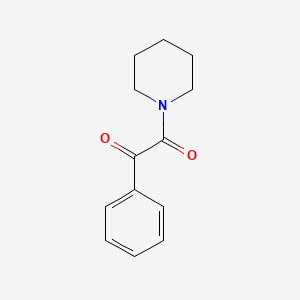

1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione

Description

Properties

IUPAC Name |

1-phenyl-2-piperidin-1-ylethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12(11-7-3-1-4-8-11)13(16)14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSCMJUJHSJAEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione can be achieved through several synthetic routes. One common method involves the reaction of phenylacetic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product .

Industrial production methods often involve solvent-free, one-pot oxidation processes. These methods are advantageous due to their simplicity and environmental friendliness. For example, the oxidation of ethylarenes to α-diketones can be performed under solvent-free conditions, providing a high yield of this compound .

Chemical Reactions Analysis

1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the diketone can yield the corresponding alcohols. Sodium borohydride is a typical reducing agent used in this reaction.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction produces alcohols .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione serves as a crucial building block for more complex molecules. Its diketone structure enables various chemical reactions, including:

- Oxidation : Produces diketones using oxidizing agents such as potassium permanganate.

- Reduction : Yields alcohols when treated with reducing agents like sodium borohydride.

- Substitution Reactions : The phenyl group can undergo electrophilic aromatic substitutions .

Biology

The compound exhibits promising biological activity, particularly as an enzyme inhibitor. Research indicates that it interacts with specific molecular targets, potentially leading to various therapeutic applications. For instance:

- Enzyme Inhibition : Similar compounds have demonstrated significant inhibition of metabolic enzymes, suggesting that this compound may possess similar properties .

Medicine

In medicinal chemistry, this compound has been explored for its therapeutic potential. Notable applications include:

- Antimicrobial Activity : Derivatives have shown quorum sensing inhibition against bacteria like Pseudomonas aeruginosa and Escherichia coli. While specific data on this compound's activity is limited, structural analogs suggest potential efficacy against bacterial pathogens.

- Antiparasitic Activity : Related compounds have demonstrated effectiveness against Cryptosporidium, indicating potential applications in treating cryptosporidiosis.

Case Study 1: Antiparasitic Activity

Research on structurally related compounds has indicated effective concentrations against C. parvum, showcasing the potential for this compound in antiparasitic treatments.

Case Study 2: Enzyme Inhibition

Studies suggest that compounds containing piperidine rings often exhibit enzyme inhibitory properties. This characteristic is critical for drug development and biochemical research.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Phenyl-2-(pyrrolidin-1-yl)ethane-1,2-dione | Pyrrolidine derivative | Quorum sensing inhibition |

| 1-Morpholin-2-(pyridin-3-yl)ethane-1,2-dione | Morpholine derivative | Antimicrobial properties |

| 4-Methyl-N’-(Z-Oxo-l-phenyl-Z-(piperidin-l-yl)ethylidene)benzenesulfonohydrazide | Hydrazone functional group | Potentially different biological activity |

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, which can lead to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Physical Properties :

Applications :

The compound serves as a precursor for bioactive Schiff base ligands in metal complexes with antimicrobial and antioxidant properties . It is also used in pharmaceutical research, particularly in synthesizing carboxylesterase (CE) inhibitors .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

1-Phenyl-2-pyridinylethane-1,2-diones

- Example : 1-Phenyl-2-(pyridin-4-yl)ethane-1,2-dione (CAS: 35779-40-9) .

- Key Differences :

- Solubility : Pyridinyl derivatives exhibit 10-fold higher aqueous solubility than benzil analogues due to polar pyridine groups .

- Synthetic Flexibility : Asymmetric design allows diverse analogue libraries for enzyme inhibition studies (e.g., human CE1 and hiCE) .

- Biological Activity : Demonstrated potent CE inhibition (IC₅₀ < 1 µM), comparable to benzil but with improved pharmacokinetics .

1-Phenyl-2-(thiophen-3-yl)ethane-1,2-dione

Piperidine-Substituted Analogues

1-(Naphthalen-2-yl)-2-(piperidin-1-yl)ethane-1,2-dione

1-(2-Phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione

- CAS : 102318-27-4; MW : 332.40 g/mol .

- Bioactivity : Investigated for kinase inhibition and cytotoxic activity .

Natural Product Analogues

Hyrtiosin B

- Structure : 1-(5-hydroxy-1H-indol-2-yl)-2-(5-hydroxy-1H-indol-3-yl)ethane-1,2-dione .

- Origin : Isolated from marine sponges (Hyrtios spp.) .

- Properties: clogP: 2.0 (more hydrophilic than synthetic analogues) . Potential Role: Defensive cytotoxicity in marine organisms, possibly via CE inhibition .

Metal Complex Precursors

Schiff Base Ligands Derived from 1-Phenyl-2-(pyridin-2-yl)ethane-1,2-dione

Research Findings and Trends

- Synthetic Efficiency : Piperidinyl derivatives generally exhibit moderate yields (45–83%) due to steric hindrance from the piperidine ring .

- Enzyme Inhibition : Symmetric diketones (e.g., benzil) show higher CE inhibition but poor solubility, whereas asymmetric pyridinyl derivatives balance potency and solubility .

- Biological Relevance : Schiff base metal complexes derived from these diketones demonstrate enhanced antimicrobial activity, suggesting synergistic effects between the ligand and metal ion .

Biological Activity

1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione, also known as 1,2-Ethanedione, 1-phenyl-2-(1-piperidinyl)-, is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol. Its unique structure imparts significant chemical and biological properties, making it a subject of interest in medicinal chemistry and biochemical research.

The compound can be synthesized through various methods, including the reaction of phenylacetic acid with piperidine in the presence of dehydrating agents like thionyl chloride. More environmentally friendly methods involve solvent-free oxidation processes that yield high amounts of the compound .

Chemical Structure

The structure of this compound is characterized by a piperidine ring attached to a phenyl group and two carbonyl groups. This configuration allows for various chemical reactions, including:

- Oxidation : Can form diketones using agents like potassium permanganate.

- Reduction : Yields corresponding alcohols with reducing agents such as sodium borohydride.

- Substitution : The phenyl group can undergo electrophilic aromatic substitutions .

Research indicates that this compound exhibits biological activity primarily through its interaction with specific enzymes. It has shown potential as an enzyme inhibitor, which could lead to various therapeutic applications .

Antimicrobial Activity

In studies assessing the compound's antimicrobial properties, derivatives of similar structures have demonstrated significant quorum sensing inhibition (QSI) activity against Pseudomonas aeruginosa and Escherichia coli. For instance, certain glyoxamide derivatives showed QSI activities ranging from 11% to 47% at concentrations of 250 µM . Although specific data on this compound's QSI activity is limited, its structural analogs suggest potential efficacy against bacterial pathogens.

Case Study 1: Antiparasitic Activity

A related compound demonstrated promising results as an anti-Cryptosporidium agent. In vitro testing indicated an effective concentration (EC50) of 2.1 µM against C. parvum, showcasing its potential in treating cryptosporidiosis . While direct studies on this compound are scarce, its structural relatives suggest a possible pathway for antiparasitic applications.

Case Study 2: Enzyme Inhibition

Studies have indicated that compounds containing piperidine rings often exhibit enzyme inhibitory properties. For example, research on similar diketone compounds has linked their structure to significant inhibition of specific target enzymes involved in metabolic pathways . This suggests that this compound may also possess similar inhibitory effects.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Phenyl-2-(pyrrolidin-1-yl)ethane-1,2-dione | Pyrrolidine derivative | QSI activity against E. coli |

| 1-Morpholin-2-(pyridin-3-yl)ethane-1,2-dione | Morpholine derivative | Antimicrobial properties |

| 1-Piperidinyl derivatives | Various | Enzyme inhibition potential |

Q & A

Q. Q1. What are the recommended synthetic routes for 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves condensation reactions between phenylacetyl derivatives and piperidine-containing precursors. For example, analogous dione compounds (e.g., 1,2-di(pyridin-2-yl)ethane-1,2-dione) are synthesized via solvent-free thermal reactions between aldehydes and alcohols at 140°C . Adjusting catalysts (e.g., acid/base) or solvents (e.g., ethyl acetate) can improve yields. Key parameters:

- Temperature: 120–160°C (thermal stability-dependent).

- Catalyst: None or mild bases (e.g., K₂CO₃) to avoid side reactions.

- Purification: Column chromatography with hexane/ethyl acetate gradients.

Q. Q2. How can spectral data (e.g., NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H-NMR: Look for characteristic peaks:

- Aromatic protons (δ 7.2–7.8 ppm, multiplet for phenyl).

- Piperidine CH₂ groups (δ 1.5–2.5 ppm, broad singlet).

- Carbonyl groups (no direct ¹H signal; confirm via DEPT-135).

- IR: Strong C=O stretches near 1680–1720 cm⁻¹. Discrepancies in peak splitting may indicate keto-enol tautomerism or impurities .

- MS: Molecular ion peak at m/z ~243 (C₁₃H₁₃NO₂).

Advanced Tip: Use 2D NMR (HSQC, HMBC) to confirm connectivity between the piperidine nitrogen and carbonyl carbons .

Advanced Research Questions

Q. Q3. How can researchers optimize the reaction efficiency for derivatives of this compound in drug discovery?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial designs to test variables (temperature, solvent polarity, stoichiometry). For example, a central composite design (CCD) can identify optimal conditions for coupling reactions .

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/Cu for cross-couplings) or organocatalysts (e.g., proline derivatives) to enhance regioselectivity .

- Kinetic Studies: Monitor reaction progress via HPLC to identify rate-limiting steps.

Case Study: A study on analogous diones achieved 85% yield using Pd(OAc)₂/Xantphos in DMF at 80°C .

Q. Q4. How do steric and electronic effects of substituents on the phenyl ring influence the compound’s reactivity or biological activity?

Methodological Answer:

- Steric Effects: Introduce substituents (e.g., -CF₃, -NO₂) at para/meta positions to assess steric hindrance in nucleophilic attacks.

- Electronic Effects: Electron-withdrawing groups (EWGs) increase electrophilicity of the carbonyl, enhancing reactivity in Michael additions .

- Biological Correlation: Use QSAR models to link substituent Hammett constants (σ) to activity (e.g., antimicrobial IC₅₀ values) .

Q. Q5. What safety protocols are critical when handling this compound, given its hazards?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact; H315/H319 hazards) .

- Ventilation: Use fume hoods with >100 ft/min airflow to mitigate respiratory irritation (H335) .

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose via licensed waste contractors .

Advanced Note: Conduct a COSHH risk assessment to evaluate chronic exposure risks, particularly for piperidine-related neurotoxicity .

Q. Q6. How can computational methods predict the coordination chemistry of this compound with metal ions?

Methodological Answer:

- DFT Calculations: Use Gaussian09 to model ligand-metal interactions. Optimize geometries at the B3LYP/6-31G(d) level for bond-length analysis .

- Molecular Electrostatic Potential (MEP): Identify electron-rich regions (carbonyl oxygen, piperidine nitrogen) as binding sites for metals like Cu²⁺ or Fe³⁺ .

- Experimental Validation: Compare computed stability constants (log β) with potentiometric titration data .

Data Contradiction Analysis

Q. Q7. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

- Reproducibility Checks: Verify purity of starting materials (e.g., via GC-MS) and reaction setup (e.g., inert atmosphere).

- Side-Reaction Analysis: Use LC-MS to detect byproducts (e.g., over-oxidation or dimerization).

- Literature Comparison: Cross-reference methods from peer-reviewed journals (e.g., vs. ) to identify critical variables (e.g., solvent choice).

Example: A 20% yield difference between THF and DMF solvents suggests solvent polarity impacts intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.